molecular formula C7H7F3N2O2 B3046582 [1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]acetic acid CAS No. 1260658-98-7

[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]acetic acid

Cat. No.: B3046582
CAS No.: 1260658-98-7
M. Wt: 208.14
InChI Key: WVMGROBMQQTIMY-UHFFFAOYSA-N
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Description

[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]acetic acid is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 The trifluoromethyl group attached to the pyrazole ring enhances the compound’s chemical stability and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]acetic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclocondensation reactions involving hydrazines and 1,3-dicarbonyl compounds.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Acetylation: The final step involves the acetylation of the pyrazole ring to form the acetic acid derivative.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclocondensation reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new catalysts for organic reactions.

Biology:

  • Investigated for its potential as an enzyme inhibitor.
  • Studied for its role in modulating biological pathways.

Medicine:

  • Explored for its potential as an anti-inflammatory or anticancer agent.
  • Evaluated for its pharmacokinetic properties and bioavailability.

Industry:

  • Utilized in the development of agrochemicals such as herbicides and fungicides.
  • Applied in the synthesis of specialty chemicals for various industrial applications.

Comparison with Similar Compounds

    [1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid]: Similar structure but with a carboxylic acid group instead of an acetic acid group.

    [1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid]: Similar structure but with the carboxylic acid group at a different position on the pyrazole ring.

Uniqueness:

  • The presence of the acetic acid group in [1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]acetic acid provides unique chemical properties, such as increased solubility and reactivity, compared to its carboxylic acid counterparts.
  • The trifluoromethyl group enhances the compound’s stability and biological activity, making it a valuable scaffold for drug development and other applications.

Properties

IUPAC Name

2-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O2/c1-12-5(7(8,9)10)2-4(11-12)3-6(13)14/h2H,3H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMGROBMQQTIMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901208882
Record name 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901208882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260658-98-7
Record name 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260658-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901208882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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